1-Bromo-4-(3-bromopropyl)benzene

Description

General Overview and Context in Organic Chemistry Research

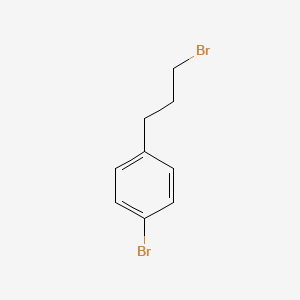

1-Bromo-4-(3-bromopropyl)benzene is a disubstituted aromatic compound that holds a significant position in the field of organic chemistry research. Its structure is characterized by a benzene (B151609) ring functionalized with a bromine atom and a 3-bromopropyl group at the para position (positions 1 and 4, respectively). This unique arrangement of two bromine atoms—one directly attached to the aromatic ring (an aryl halide) and the other on an alkyl side chain (an alkyl halide)—confers upon it a bifunctional nature.

The differing reactivity of the aryl and alkyl halides is a key aspect of its chemical utility. The carbon-bromine bond on the propyl chain is susceptible to nucleophilic substitution reactions, while the bromine atom on the aromatic ring is more amenable to organometallic cross-coupling reactions. This differential reactivity allows for selective, stepwise transformations, making it a valuable substrate for the controlled synthesis of complex molecular architectures.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 90562-10-0 nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₁₀Br₂ nih.gov |

| Molecular Weight | 277.99 g/mol sigmaaldrich.com |

| Physical Form | Colorless to Yellow Liquid sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | HUOADVRCIRXGBF-UHFFFAOYSA-N sigmaaldrich.com |

Significance as a Versatile Synthetic Building Block in Scholarly Investigations

The primary significance of this compound in academic research lies in its role as a versatile synthetic building block or intermediate. Its bifunctionality is the cornerstone of its utility, enabling chemists to introduce different functionalities at two distinct points in a molecule. The alkyl bromide can readily react with nucleophiles such as amines, alcohols, and carbanions, while the aryl bromide can participate in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.

This dual reactivity makes it an ideal starting material for the synthesis of a diverse range of compounds. For instance, it is employed in the preparation of molecules for materials science, such as liquid crystals, and in the synthesis of biologically active compounds for medicinal chemistry research.

A notable application is in the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds that are scaffolds in many pharmacologically active molecules. Researchers have utilized this compound to construct complex carbazole structures. For example, the alkyl bromide end can be used to N-alkylate a carbazole ring system, followed by further functionalization at the aryl bromide position, or vice-versa. This strategy has been used to synthesize novel carbazole derivatives evaluated for potential antimicrobial or anticancer properties. nih.govijnc.ir

Historical Perspective on Research Involving Brominated Aromatics

The study of brominated aromatic compounds is deeply rooted in the history of organic chemistry. The element bromine itself was discovered independently by Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. shef.ac.uk Not long after, the utility of organobromine compounds became apparent. One of the most famous historical examples is Tyrian purple, a highly prized purple dye used in antiquity, which was later identified as 6,6'-dibromoindigo, an organobromine compound derived from sea snails. wikipedia.org

In the late 19th and early 20th centuries, the development of electrophilic aromatic substitution reactions provided systematic methods for the synthesis of brominated aromatics. wikipedia.org Reactions like the bromination of benzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, became fundamental transformations taught in organic chemistry. alfa-chemistry.com These synthetic advancements made aryl bromides readily accessible and established them as crucial intermediates. They served as precursors for Grignard reagents and were used in other classical reactions.

The discovery of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, for which the 2010 Nobel Prize in Chemistry was awarded, dramatically expanded the utility of brominated aromatics. These reactions demonstrated that aryl bromides could be efficiently coupled with a wide variety of other organic fragments, solidifying their status as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, research has revealed that organobromine compounds are not just synthetic curiosities but are also prevalent in nature, with thousands of such compounds identified from marine and terrestrial organisms, where they often play roles in chemical defense. nih.govresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOADVRCIRXGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Bromo 4 3 Bromopropyl Benzene

Established Laboratory-Scale Synthetic Pathways

Traditional laboratory syntheses of 1-bromo-4-(3-bromopropyl)benzene rely on well-understood, multi-step procedures that are effective for producing the compound on a research scale. These methods can be broadly categorized into two main strategies: selective bromination of a pre-functionalized benzene (B151609) ring and the interconversion of functional groups on a pre-existing aryl bromide.

Strategies Employing Selective Bromination

The most direct routes to this compound involve the introduction of a bromine atom onto an aromatic ring that already contains the 3-bromopropyl side chain or a precursor to it. The key challenge in this approach is achieving the correct regioselectivity.

A primary method is the electrophilic aromatic substitution of (3-bromopropyl)benzene (B42933). The alkyl chain is an ortho-, para-directing group; therefore, its bromination must be carefully controlled to favor the desired para-isomer over the ortho-isomer. This is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). mdpi.comvapourtec.com The catalyst polarizes the Br-Br bond, generating a strong electrophile that attacks the electron-rich benzene ring. The steric hindrance of the 3-bromopropyl group helps to favor substitution at the less hindered para-position.

Another starting material for this strategy is 4-(3-bromopropyl)toluene. In this case, the methyl group is first brominated, followed by the bromination of the aromatic ring. The synthesis of the target compound from (3-bromopropyl)benzene is summarized below.

Table 1: Synthesis via Electrophilic Aromatic Bromination

| Starting Material | Reagents | Key Conditions | Product | Typical Yield |

|---|---|---|---|---|

| (3-bromopropyl)benzene | Br₂, FeBr₃ (or AlCl₃) | Controlled temperature (e.g., 0–20°C) in a non-polar solvent. vapourtec.com | This compound | Up to 70% (para-isomer). mdpi.com |

Routes via Functional Group Interconversions

An alternative and highly common strategy involves starting with a molecule that already possesses the 4-bromophenyl core and then modifying a side chain to create the 3-bromopropyl group. This approach avoids the issue of regioselectivity in the final bromination step.

A well-documented pathway begins with 3-(4-bromophenyl)propan-1-ol. This precursor alcohol can be synthesized through various means, such as the reduction of 3-(4-bromophenyl)propanoic acid or its esters. The critical step is the conversion of the terminal hydroxyl group of the alcohol into a bromide. This functional group interconversion is a standard transformation in organic synthesis.

Several reagents are effective for this conversion. The use of thionyl chloride (SOCl₂) on the corresponding alcohol is a known method to produce the chloro-analogue, 1-bromo-4-(3-chloropropyl)benzene, in high yield, illustrating the viability of this pathway. chemicalbook.com For the desired bromo-derivative, reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) are typically employed. These reagents convert the primary alcohol into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.

Table 2: Synthesis via Functional Group Interconversion

| Precursor | Reagent System | Reaction Type | Product |

|---|---|---|---|

| 3-(4-Bromophenyl)propan-1-ol | PBr₃ | Nucleophilic Substitution (Appel Reaction) | This compound |

| 3-(4-Bromophenyl)propan-1-ol | CBr₄, PPh₃ | Nucleophilic Substitution | This compound |

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating catalytic processes and adhering to the principles of green chemistry, aiming for higher efficiency, safety, and sustainability.

Catalytic Methods in Bromination Reactions

While Lewis acids like FeBr₃ are effective, they are stoichiometric reagents that can generate significant waste. Advanced methods focus on catalytic systems for the aromatic bromination step. For electron-rich aromatic compounds, milder and more selective brominating systems can be used. One such method involves using N-bromosuccinimide (NBS) as the bromine source in the presence of a catalytic amount of a strong acid.

Other catalytic systems for the bromination of activated aromatic rings include the use of ammonium (B1175870) bromide (NH₄Br) as the bromine source with Oxone® (potassium peroxymonosulfate) as the oxidant in solvents like methanol (B129727) or water. These methods can proceed at room temperature without a metal catalyst, offering a greener alternative to traditional routes.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. While specific literature on a "green" synthesis for this exact compound is scarce, the principles can be applied to its known synthetic routes. For instance, replacing hazardous solvents with greener alternatives like water or glycerol, where possible, is a key goal. rsc.orgtandfonline.com Another principle is maximizing atom economy, which favors addition reactions over substitution reactions that generate byproducts. acs.org

The use of catalytic reagents over stoichiometric ones, as discussed in the previous section, is a core tenet of green chemistry. acs.org Furthermore, developing one-pot procedures that combine multiple steps without isolating intermediates can significantly reduce solvent usage and waste generation.

Continuous flow chemistry offers a significant advancement in chemical synthesis, particularly concerning safety and efficiency. Although no specific application for the synthesis of this compound has been published, the technology is highly relevant for its preparation, especially for the bromination step.

Using molecular bromine (Br₂) is hazardous due to its high toxicity and reactivity. vapourtec.comresearchgate.net A continuous flow setup allows for the in situ generation of hazardous reagents like Br₂ or KOBr, which are then immediately consumed in the reaction stream. mdpi.comvapourtec.comresearchgate.net For example, an oxidant like sodium hypochlorite (B82951) (NaOCl) can be reacted with hydrobromic acid (HBr) to produce bromine, which is then mixed with the substrate in a microreactor. mdpi.com This approach minimizes the amount of free bromine present at any given time, drastically improving the safety of the process. The excellent heat and mass transfer in flow reactors also allows for precise temperature control, preventing runaway reactions and improving product selectivity. nih.govresearchgate.net This technology represents a viable future direction for the safer, scalable, and more sustainable production of this and other brominated aromatic compounds.

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 4 3 Bromopropyl Benzene

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 1-bromo-4-(3-bromopropyl)benzene can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring, a bromine atom and a 3-bromopropyl group, influence the rate and regioselectivity of these reactions.

Mechanistic Studies of Aromatic Bromination

The bromination of benzene is a classic example of electrophilic aromatic substitution. fiveable.me This type of reaction requires a catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule, making it more electrophilic. libretexts.org The reaction proceeds through a two-step mechanism. libretexts.org

Role of the Bromine Cation and Benzenonium Intermediate Formation

The initial step in aromatic bromination involves the formation of a highly reactive electrophile, often depicted as a bromine cation (Br⁺), through the interaction of molecular bromine with a Lewis acid catalyst. fiveable.mechegg.comchegg.com This electrophile then attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as a benzenonium or arenium ion. fiveable.melibretexts.org This intermediate is much less stable than the starting aromatic ring, making its formation the slow, rate-determining step of the reaction. libretexts.org The positive charge in the benzenonium ion is delocalized across the ortho and para positions relative to the point of attack. The final step is the rapid removal of a proton from the carbon bearing the new bromine atom, which restores the aromaticity of the ring. libretexts.org

Nucleophilic Substitution Reactions

This compound possesses two bromine atoms that can be targeted by nucleophiles. The reactivity of these bromine atoms differs significantly due to their attachment to either an sp²-hybridized aromatic carbon or an sp³-hybridized alkyl carbon.

Reactivity of Alkyl and Aryl Bromide Moieties

The bromine atom on the propyl chain (alkyl bromide) is more susceptible to nucleophilic substitution than the bromine atom directly attached to the benzene ring (aryl bromide). This is because the C(sp³)-Br bond is generally weaker and more polarized than the C(sp²)-Br bond. The aryl bromide is less reactive towards nucleophilic attack due to the increased double bond character of the C-Br bond from resonance with the benzene ring and the high energy of the phenyl cation intermediate that would be formed in an Sₙ1-type reaction.

For instance, in nucleophilic aromatic substitution (SₙAr) reactions, the reactivity of an aryl halide is significantly influenced by the other substituents on the ring. Electron-withdrawing groups at the ortho and para positions can stabilize the intermediate Meisenheimer complex, thus facilitating the reaction. stackexchange.com

Mechanistic Considerations (e.g., Sₙ1, Sₙ2, E1, E2)

The substitution and elimination reactions involving the alkyl bromide portion of this compound can proceed through various mechanisms, including Sₙ1, Sₙ2, E1, and E2. leah4sci.com The specific pathway is determined by factors such as the nature of the substrate, the strength and concentration of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comyoutube.com

The primary alkyl bromide structure in this compound favors the Sₙ2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. quizlet.com Strong, non-bulky nucleophiles promote this pathway. Competition from the E2 mechanism can occur, especially with strong, sterically hindered bases. masterorganicchemistry.comquizlet.com Sₙ1 and E1 reactions are less likely for primary alkyl halides because they proceed through a high-energy primary carbocation intermediate. leah4sci.commasterorganicchemistry.com However, under conditions that favor carbocation formation, such as with a poor nucleophile in a protic solvent, these pathways may become more significant. libretexts.org

Table 1: Factors Influencing Substitution and Elimination Pathways

| Factor | Sₙ1 | Sₙ2 | E1 | E2 |

| Substrate | Tertiary > Secondary | Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Nucleophile/Base | Weak Nucleophile | Strong, non-bulky Nucleophile | Weak Base | Strong, often bulky Base |

| Solvent | Polar Protic | Polar Aprotic | Polar Protic | Favored by a range of solvents |

| Mechanism | Two-step, carbocation intermediate | One-step, concerted | Two-step, carbocation intermediate | One-step, concerted |

Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of both an aryl and an alkyl bromide allows for selective coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed. researchgate.net In these reactions, the aryl bromide moiety is generally more reactive towards oxidative addition to the palladium(0) catalyst than the alkyl bromide. This allows for selective functionalization of the aromatic ring. Other cross-coupling reactions, such as those catalyzed by copper, have also been explored for coupling with various nucleophiles. sustech.edu.cn

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron compound and organic halide | C-C |

| Heck | Palladium | Alkene and aryl or vinyl halide | C-C |

| Sonogashira | Palladium/Copper | Terminal alkyne and aryl or vinyl halide | C-C |

| Ullmann | Copper | Aryl halides (for C-O, C-N, C-S bonds) | C-Heteroatom |

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Stille)

The aryl bromide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are prominent examples.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org The reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgrsc.org For this compound, the C(sp²)-Br bond at the aromatic ring is significantly more reactive towards palladium(0) oxidative addition than the C(sp³)-Br bond of the propyl chain under typical Suzuki-Miyaura conditions. This chemoselectivity allows for the selective formation of a new carbon-carbon bond at the aromatic ring while leaving the bromopropyl chain intact for subsequent transformations.

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst. libretexts.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org It is known for its broad scope and tolerance of a wide variety of functional groups. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling on this compound would selectively occur at the aryl bromide position. The mechanism is analogous, involving oxidative addition, transmetalation, and reductive elimination. researchgate.netharvard.edu While effective, the high toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Interactive Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Palladium Catalyst (Typical) | Coupling Partner | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Ar'-B(OH)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, H₂O |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Ar'-Sn(Bu)₃ | Not always required | Toluene, DMF, THF |

Other Metal-Mediated Cross-Coupling Methods

Beyond palladium, other transition metals are effective in catalyzing cross-coupling reactions. Copper-catalyzed reactions, in particular, have emerged as a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds.

For instance, copper-catalyzed cross-coupling reactions can be employed to functionalize the alkyl bromide of the propyl side chain. Research on the closely related (1-bromopropyl)benzene (B1269762) has shown that copper(I) iodide (CuI), in the presence of a suitable ligand and base, can catalyze the coupling with various nucleophiles. libretexts.org A plausible mechanism involves the formation of a copper(I) complex that undergoes a single-electron transfer (SET) process with the alkyl bromide to generate a benzyl (B1604629) radical intermediate. This radical species then couples with the copper-bound nucleophile to form the final product. This method provides a complementary approach to palladium catalysis, often targeting the alkyl halide preferentially.

Cycloaddition and Cyclization Reactions

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions to form fused ring systems. The most prominent of these is the intramolecular Friedel-Crafts alkylation, which leads to the formation of a tetralin (1,2,3,4-tetrahydronaphthalene) core.

In this reaction, a Lewis acid catalyst (e.g., AlCl₃) is used to facilitate the formation of a carbocation at the terminal carbon of the propyl chain via interaction with the alkyl bromide. The aromatic ring then acts as a nucleophile, attacking the carbocation to form a new six-membered ring. A final deprotonation step re-establishes the aromaticity of the benzene ring, yielding a substituted tetralin derivative. The bromine atom on the aromatic ring remains, providing a handle for further synthetic modifications. The synthesis of various tetralin derivatives is of significant interest as this structural motif is present in many biologically active compounds. wikipedia.org

Functionalization of the Propyl Side Chain

The propyl side chain offers multiple avenues for chemical modification, distinct from the reactions on the aromatic ring.

Oxidation and Reduction Pathways of Alkyl Chains

Oxidation: The alkyl side chain can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid. masterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com Therefore, treatment of this compound with hot, alkaline KMnO₄ followed by acidic workup would yield 4-bromobenzoic acid. youtube.com This transformation is a powerful tool for converting an ortho-, para-directing alkyl group into a meta-directing carboxyl group. masterorganicchemistry.com

Interactive Table: Side Chain Oxidation of Alkylbenzenes

| Substrate | Reagent | Product | Key Requirement |

|---|---|---|---|

| Alkylbenzene (e.g., Propylbenzene) | KMnO₄, H₂O, heat | Benzoic Acid | At least one benzylic hydrogen |

| This compound | KMnO₄, H₂O, heat | 4-Bromobenzoic Acid | At least one benzylic hydrogen |

Reduction: While the propyl chain is already in a reduced alkyl state, reduction pathways typically focus on the removal of the halogen substituents. The carbon-bromine bonds can be reduced to carbon-hydrogen bonds. For the alkyl bromide, this can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. The aryl bromide is generally more resistant to reduction but can be cleaved under more forceful catalytic hydrogenation conditions or by using specific catalyst systems.

Advanced Applications in Organic Synthesis and Materials Science Research

Precursor in Complex Molecular Architecture

The unique structure of 1-Bromo-4-(3-bromopropyl)benzene, featuring two different C-Br bonds, is highly advantageous for the strategic assembly of complex molecules. The aryl bromide is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the primary alkyl bromide is a prime site for nucleophilic substitution reactions. This orthogonal reactivity allows for the stepwise and controlled introduction of different functional groups.

The synthesis of polysubstituted benzenes often requires a carefully planned sequence of reactions to ensure correct regiochemistry. nih.govsigmaaldrich.com this compound serves as an excellent starting platform for such syntheses due to its differentiated reactive sites. The aryl bromide can participate in a range of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds at the C4 position of the benzene (B151609) ring.

Following the modification of the aromatic core, the 3-bromopropyl side chain remains available for further functionalization. This primary bromide is an excellent electrophile for SN2 reactions with a wide array of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This two-stage functionalization strategy enables the synthesis of a diverse library of disubstituted and, through further aromatic substitution, polysubstituted benzene derivatives that would be challenging to access through direct substitution on a simple benzene ring.

Table 1: Sequential Functionalization of this compound

| Step 1: Aryl Bromide Reaction | Intermediate Product | Step 2: Alkyl Bromide Reaction | Final Polysubstituted Product |

| Suzuki Coupling with Phenylboronic acid | 4-Phenyl-(3-bromopropyl)benzene | SN2 with Sodium methoxide | 1-Methoxy-3-(4-phenylphenyl)propane |

| Heck Coupling with Styrene | 4-Styryl-(3-bromopropyl)benzene | SN2 with Piperidine | 1-(3-(4-Styrylphenyl)propyl)piperidine |

| Buchwald-Hartwig Amination with Aniline | N-(4-(3-bromopropyl)phenyl)aniline | SN2 with Sodium cyanide | 4-(4-(Diphenylamino)phenyl)butanenitrile |

| Sonogashira Coupling with Phenylacetylene | 4-(Phenylethynyl)-(3-bromopropyl)benzene | SN2 with Sodium azide | 1-(3-Azidopropyl)-4-(phenylethynyl)benzene |

The 1,4-disubstituted pattern and the three-carbon linker in this compound make it an ideal precursor for the synthesis of six-membered heterocyclic systems through intramolecular cyclization. rsc.orgnih.gov The general strategy involves converting the aryl bromide into a nucleophilic functional group, such as a hydroxyl (-OH) or an amino (-NH₂) group. This transformation sets the stage for an intramolecular Williamson ether synthesis or an intramolecular N-alkylation, respectively.

In this process, the newly introduced nucleophile attacks the electrophilic carbon of the propyl chain, displacing the bromide and forming a new cyclic structure fused to the benzene ring. For example, conversion to 4-(3-bromopropyl)phenol (B1602070) followed by treatment with a base can yield chromane. Similarly, transformation into 4-(3-bromopropyl)aniline can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) upon intramolecular cyclization. This methodology provides a reliable route to important heterocyclic scaffolds present in many natural products and pharmaceuticals. rsc.org

Table 2: Intramolecular Cyclization Pathways to Heterocycles

| Initial Transformation | Precursor for Cyclization | Reaction Type | Heterocyclic Product |

| Hydrolysis of Aryl-Br (e.g., via Buchwald-Hartwig with NaOH) | 4-(3-Bromopropyl)phenol | Intramolecular Williamson Ether Synthesis | Chromane |

| Amination of Aryl-Br (e.g., via Buchwald-Hartwig with NH₃ source) | 4-(3-Bromopropyl)aniline | Intramolecular N-Alkylation | 1,2,3,4-Tetrahydroquinoline |

| Thiolation of Aryl-Br (e.g., via Newman-Kwart rearrangement followed by hydrolysis) | 4-(3-Bromopropyl)thiophenol | Intramolecular S-Alkylation | Thiochromane |

Macrocycles are of significant interest in medicinal and materials chemistry, and their synthesis often relies on the use of bifunctional linkers. This compound is well-suited for this purpose, possessing two reactive handles at a sufficient distance to facilitate the formation of large rings without significant ring strain.

In a typical approach, the compound can be reacted with a complementary bifunctional molecule, such as a bisphenol, diamine, or dithiol, in a bimolecular cyclization reaction. Under high-dilution conditions, which favor intramolecular or pseudo-intramolecular reactions over intermolecular polymerization, two molecules of the linker react with two molecules of the comonomer to form a large macrocyclic structure. For instance, reaction with hydroquinone (B1673460) can lead to the formation of a [2+2] macrocycle containing two phenylene-propyl units and two hydroquinone moieties linked by ether bonds. The ability to use a variety of coupling chemistries at both the aryl and alkyl positions provides access to a wide range of structurally diverse macrocycles.

Role in Polymer Chemistry

The dual reactivity of this compound makes it a valuable A-B type monomer for synthesizing a variety of polymers. The distinct reactivity of the aryl and alkyl halides allows for controlled polymerization reactions, leading to polymers with well-defined structures and properties.

This compound can be used in several polycondensation schemes. For example, it can undergo Yamamoto or Kumada catalyst-transfer polycondensation. In a Yamamoto coupling, a nickel(0) complex is used to facilitate the self-condensation of the monomer, typically forming a bond between the aromatic rings after dehalogenation. A more controlled approach might involve selectively converting one of the bromide groups to an organometallic species (e.g., a Grignard reagent or a boronic ester) and then performing a catalyzed cross-coupling polymerization.

This monomer is a precursor to poly(p-phenylenealkylene)s, a class of polymers that combine the rigidity of the aromatic backbone with the flexibility of the alkyl spacers. The properties of the resulting polymer, such as solubility, thermal stability, and optoelectronic characteristics, can be tuned by the choice of polymerization method and by incorporating other comonomers.

Beyond linear polymers, the use of A-B monomers like this compound is instrumental in creating more complex polymer architectures. premc.orgnih.gov By carefully designing the polymerization conditions or using it in conjunction with multifunctional initiators or comonomers, researchers can synthesize branched, star-shaped, or even hyperbranched polymers. researchgate.net

For example, the monomer could be used in a self-condensing vinyl polymerization (SCVP) approach if one of the functional groups is converted to a polymerizable moiety like a vinyl group. Furthermore, polymers synthesized from this monomer can serve as macromolecular building blocks. The pendant reactive groups in the polymer backbone (if one of the bromide types is left unreacted during the initial polymerization) can be used for post-polymerization modification, allowing for the grafting of side chains to create bottlebrush polymers or for cross-linking to form polymer networks. This versatility is crucial for the development of advanced materials with tailored properties for specific applications. nih.gov

Table 3: Polymerization Strategies and Resulting Architectures

| Polymerization Method | Monomer Role | Resulting Polymer Type | Potential Architecture |

| Yamamoto Polycondensation | A-B Monomer | Poly(p-phenylene) with propyl side chains | Linear |

| Kumada Catalyst-Transfer Polycondensation | A-B Monomer (after selective Grignard formation) | Poly(p-phenylenealkylene) | Linear, Controlled Molar Mass |

| Suzuki Polycondensation | A-B' Monomer (after conversion of -CH₂CH₂CH₂Br to -CH₂CH₂CH₂B(OR)₂) | Poly(p-phenylenealkylene) | Linear |

| Post-polymerization Modification | Macromonomer Precursor | Graft Copolymer | Grafted, Bottlebrush |

Intermediate in Fine Chemical Production

The distinct reactivity of the two bromine substituents in this compound makes it a valuable intermediate for creating a diverse range of specialty chemicals. It serves as a foundational component in multi-step syntheses, enabling the introduction of a bromophenylpropyl scaffold into larger molecules.

Agrochemical Intermediates

In the field of agrochemical research, halogenated aromatic compounds are frequently used as precursors for pesticides and herbicides. While specific, direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available research, its structural motifs are relevant. The synthesis of complex molecules for agrochemical screening often involves building blocks that can undergo various coupling reactions. For instance, related fluorinated analogues such as 1-bromo-3-(heptafluoropropyl)benzene (B8611984) are noted for their use as intermediates in the synthesis of agrochemicals. evitachem.com The bromophenyl group can be modified through cross-coupling reactions to attach other organic fragments, and the bromopropyl chain can be used to link to other moieties, potentially leading to new active compounds.

Pharmaceutical Building Blocks

The development of new pharmaceutical drugs often relies on the use of versatile chemical building blocks to create libraries of compounds for biological screening. This compound is valuable in this context as it can be used to synthesize a variety of polysubstituted aromatic compounds. The aryl bromide portion can undergo Suzuki, Heck, or Sonogashira coupling reactions to form carbon-carbon or carbon-heteroatom bonds, while the alkyl bromide can react with nucleophiles like amines, alcohols, or thiols. This allows for the construction of complex molecular frameworks that are often found in biologically active molecules. For example, research into brominated derivatives has indicated their potential in inducing cell cycle arrest in cancer cell lines, highlighting the importance of such building blocks in medicinal chemistry.

| Reaction Type | Reagent/Catalyst | Bond Formed | Potential Application |

| Suzuki Coupling | Palladium catalyst, boronic acid | C-C (aryl-aryl) | Synthesis of biaryl structures |

| Heck Coupling | Palladium catalyst, alkene | C-C (aryl-alkene) | Creation of stilbene-like cores |

| Sonogashira Coupling | Palladium/copper catalyst, alkyne | C-C (aryl-alkyne) | Formation of phenylalkynyl motifs |

| Nucleophilic Substitution | Amine, alcohol, or thiol | C-N, C-O, C-S | Linkage to other functional groups |

Dye and Pigment Synthesis Intermediates

While direct use of this compound in the synthesis of common dyes and pigments is not widely reported, its structure lends itself to the creation of functional chromophores. The aromatic ring system is a core component of many dyes, and the reactive handles on this compound allow for the attachment of auxochromes or other groups that can modify the color and properties of the resulting molecule. The synthesis of complex organic dyes often involves the step-wise assembly of different molecular fragments, a process for which this compound is well-suited.

Supramolecular Chemistry and Self-Assembly Research

The rigid benzene ring combined with the flexible propyl chain in this compound makes it an interesting candidate for research in supramolecular chemistry and self-assembly. Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern the formation of larger, organized structures.

The bromine atoms on the molecule can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used to control the self-assembly of molecules into well-defined architectures. lmaleidykla.lt Research has shown that intermolecular interactions involving bromine, such as Br⋯S and Br⋯H bonds, can play a primary role in constructing supramolecular nanostructures and facilitating ordered molecular packing. lmaleidykla.ltrsc.org For instance, studies on brominated thiophene (B33073) derivatives have demonstrated that the introduction of bromine atoms leads to highly ordered lamellar structures due to these weak intermolecular interactions. rsc.org This principle can be extended to molecules like this compound, where the bromine atoms could direct the formation of specific solid-state structures or liquid crystalline phases.

The ability of brominated compounds to form both halogen-halogen (X···X) and halogen-hydrogen (X···H) bonds is crucial in stabilizing self-assembled structures on surfaces. lmaleidykla.lt This directional bonding is being explored for the bottom-up fabrication of novel nanomaterials. lmaleidykla.lt The structure of this compound, with its potential for such interactions, makes it a candidate for designing new liquid crystals and other advanced materials where molecular organization is key.

| Interaction Type | Description | Potential Outcome |

| Halogen Bonding (Br···X) | A non-covalent interaction between a bromine atom and an electron-rich atom (e.g., O, N, S). | Directional control of molecular self-assembly. |

| Halogen-Hydrogen Bonding (Br···H) | A weak interaction between a bromine atom and a hydrogen atom. | Stabilization of supramolecular structures. lmaleidykla.lt |

| π-π Stacking | Interaction between the electron clouds of aromatic rings. | Formation of columnar or layered structures. |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of 1-Bromo-4-(3-bromopropyl)benzene, as well as for studying its chemical transformations.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₀Br₂), the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly equal abundance). nih.gov This results in three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways, which are crucial for its structural confirmation and for distinguishing it from its isomers. For instance, cleavage of the propyl chain is expected. The base peak in the spectrum of an isomer, (3-bromopropyl)benzene (B42933), is often the result of the loss of the bromine atom from the propyl chain. nist.govchemicalbook.com

Isomer differentiation is a key application of mass spectrometry in this context. For example, while this compound and its isomers like 1-Bromo-3-(3-bromopropyl)benzene would have the same molecular weight, their fragmentation patterns would differ based on the substitution pattern on the benzene (B151609) ring and the position of the bromine atoms. The fragmentation of (3-bromopropyl)benzene has been studied, and its mass spectrum is available in databases like the NIST Chemistry WebBook. nist.govnist.govnist.gov The study of such isomers provides a basis for predicting the fragmentation of the title compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 278, 280, 282 | [C₉H₁₀Br₂]⁺ | Molecular ion peak cluster, confirms molecular formula and presence of two bromine atoms. |

| 197, 199 | [C₉H₁₀Br]⁺ | Loss of one bromine radical. |

| 183, 185 | [C₈H₈Br]⁺ | Loss of a CH₂Br radical. |

| 171, 173 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental work, offering insights into the behavior of molecules that can be difficult to observe directly.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These studies can predict various properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). Such calculations can help in understanding the reactivity of the molecule in different chemical reactions, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack.

Computational studies can also shed light on the steric and electronic effects of the substituents. For example, the steric hindrance caused by the bromopropyl group can influence the rate of reactions, such as oxidative addition in palladium-catalyzed cross-coupling reactions.

Molecular modeling and molecular dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of this compound. kummerlaender.eunih.gov These simulations can model the molecule's movement over time, providing information about its flexibility, preferred conformations, and interactions with its environment, such as solvent molecules or other reactants. kummerlaender.eunih.gov

While specific MD simulations for this compound are not widely published, the principles are well-established from studies on similar molecules like benzene dimers. kummerlaender.eu Such simulations for the title compound could be used to explore its interactions in various chemical systems, which is particularly relevant for understanding its role as an intermediate in organic synthesis.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. While experimental SAR studies involve synthesizing and testing a series of related compounds, theoretical SAR approaches use computational methods to predict the activity of new molecules.

For a molecule like this compound, which serves as a versatile intermediate, theoretical SAR studies could be used to guide the design of new derivatives with desired properties. nih.gov By systematically modifying the structure in silico (e.g., by changing the position of the bromine atoms or altering the length of the alkyl chain) and calculating relevant molecular descriptors (such as electronic properties, shape, and lipophilicity), a quantitative structure-activity relationship (QSAR) model could be developed. This approach allows for the screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Process Chemistry and Sustainable Production Considerations

Waste Minimization Strategies and Environmental Impact Assessment

The industrial synthesis of 1-bromo-4-(3-bromopropyl)benzene generates several waste streams that require management to minimize environmental impact. A key focus of sustainable production is the implementation of green chemistry principles to reduce waste at its source. digitellinc.comacsgcipr.org

Key Waste Streams and Mitigation Strategies:

Acidic Byproducts: Electrophilic bromination using Br₂ generates hydrogen bromide (HBr) as a stoichiometric byproduct. fiveable.me This acidic gas must be scrubbed, typically with an alkaline solution, which produces large volumes of bromide salt wastewater. Recovery and recycling of bromine from these bromide streams is a key strategy. The Kubierschky process, for example, allows for the recovery of elemental bromine from aqueous bromide solutions by oxidation with chlorine gas. chimia.ch

Spent Catalysts: Friedel-Crafts reactions traditionally use stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are hydrolyzed during workup, leading to significant amounts of aluminum-containing acidic waste. wikipedia.org A greener approach involves using catalytic amounts of more robust or recyclable catalysts, such as certain ionic liquids or zeolite-based catalysts, which can be separated and reused. rsc.org

Solvent Waste: Organic solvents are used throughout the process for reactions and extractions. These contribute to volatile organic compound (VOC) emissions and liquid waste. Waste minimization strategies include selecting solvents with lower environmental impact, implementing solvent recovery and recycling systems via distillation, and where possible, moving towards solvent-free reaction conditions. acsgcipr.org

Brominated Organic Waste: Side reactions can lead to the formation of poly-brominated species or other unwanted brominated organic compounds. researchgate.net These materials are often persistent and can be bioaccumulative, similar to some brominated flame retardants (BFRs). nih.govnih.gov Proper disposal, often through high-temperature incineration with scrubbing of the flue gases to recover bromine, is crucial. chimia.chresearchgate.net

Interactive Data Table: Waste Management

| Waste Stream | Source Reaction(s) | Environmental Concern | Minimization/Management Strategy |

| Hydrogen Bromide (HBr) | Electrophilic Aromatic Bromination | Acidic gas, formation of salt wastewater | Scrubbing and recovery of bromine via oxidation (e.g., Kubierschky process). chimia.ch |

| Spent Lewis Acid | Friedel-Crafts Acylation/Alkylation | Acidic, metal-containing aqueous waste | Use of catalytic vs. stoichiometric amounts, exploring recyclable catalysts (zeolites, ionic liquids). beilstein-journals.orgrsc.org |

| Organic Solvents | Reaction medium, Extraction, Purification | VOC emissions, hazardous liquid waste | Solvent recovery via distillation, use of greener solvents. acsgcipr.org |

| Brominated Organics | Side reactions (e.g., polybromination) | Persistence, potential bioaccumulation, toxicity. nih.goveuropa.eu | Process optimization to improve selectivity, incineration with bromine recovery. chimia.chresearchgate.net |

The environmental impact assessment must consider the persistence and potential toxicity of brominated organic compounds. nih.govresearchgate.net While this compound is an intermediate and not typically released intentionally, process inefficiencies and waste disposal practices can lead to environmental contamination.

Process Optimization and Reaction Engineering Studies

Optimizing reaction conditions and employing modern reaction engineering principles are vital for ensuring the synthesis is safe, efficient, and reproducible on an industrial scale.

Process Parameter Optimization: Key parameters that require careful optimization include:

Temperature: Exothermic reactions like bromination and Friedel-Crafts acylations require precise temperature control to prevent runaway reactions and minimize the formation of byproducts. libretexts.org

Stoichiometry: Careful control of the molar ratios of reactants is essential. For instance, in aromatic bromination, using a significant excess of the brominating agent can lead to undesired di- and poly-brominated products. researchgate.net

Catalyst Loading: In catalytic reactions, optimizing the catalyst concentration is a balance between achieving a desirable reaction rate and minimizing cost and downstream purification efforts.

Reaction Time: Monitoring the reaction progress to determine the optimal endpoint ensures high conversion of the starting material without allowing for significant product degradation or side-reaction proliferation.

Reaction Engineering: Batch vs. Continuous Flow The choice between batch and continuous flow processing has significant implications for safety, scalability, and product consistency. labmanager.com

Batch Processing: Traditional in the fine chemical industry, batch reactors offer flexibility for producing multiple products. chemanager-online.com However, scaling up batch processes can be challenging due to difficulties in maintaining efficient mixing and heat transfer, which can affect selectivity and safety, especially for hazardous reactions. bioprocessonline.com

Continuous Flow Chemistry: Flow reactors are increasingly adopted for hazardous or highly exothermic reactions. chemanager-online.compharmtech.com The small internal volume and high surface-area-to-volume ratio allow for superior control over temperature and mixing. aragen.com This leads to improved safety, higher selectivity, and more consistent product quality. pharmtech.com For a process like the synthesis of this compound, which involves potentially hazardous reagents like bromine and exothermic steps, flow chemistry offers significant advantages for industrial production. nih.gov

Interactive Data Table: Process Engineering Comparison

| Parameter | Batch Processing | Continuous Flow Processing | Impact on Synthesis |

| Heat Transfer | Limited by vessel surface area; can be inefficient on a large scale. | Excellent due to high surface-area-to-volume ratio. aragen.com | Better control of exotherms, improved safety, reduced byproducts. |

| Mass Transfer (Mixing) | Can be non-uniform, leading to local concentration gradients. | Highly efficient and rapid mixing. aragen.com | Improved reaction rates and selectivity. |

| Safety | Larger volumes of hazardous materials present at any one time. | Small reactor volumes (holdup) minimize risk. chemanager-online.compharmtech.com | Intrinsically safer process, especially for hazardous reagents like bromine. |

| Scalability | "Scaling-up" requires redesign of reactors and process parameters. labmanager.com | "Scaling-out" by running reactors for longer or in parallel. labmanager.com | More straightforward and predictable scale-up from lab to production. |

| Product Consistency | Potential for batch-to-batch variability. | Steady-state operation leads to high consistency. labmanager.com | Higher and more reliable product quality. |

Large-scale purification of the final product typically relies on techniques like vacuum distillation or recrystallization, which are more amenable to industrial volumes than laboratory-scale methods like column chromatography.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The synthesis of 1-Bromo-4-(3-bromopropyl)benzene and its derivatives can be advanced by exploring modern and more efficient synthetic strategies.

Emerging Trends in Synthesis:

Cross-Coupling Reactions: The field of cross-coupling reactions is constantly evolving, with a focus on greener and more efficient methods. mdpi.comnih.gov For a bifunctional molecule like this compound, this could involve the selective activation of either the C(sp²)-Br or C(sp³)-Br bond. Future research could focus on developing catalysts that exhibit high selectivity, allowing for controlled, stepwise functionalization. acs.orgacs.org The use of unconventional energy sources like microwave irradiation and ultrasound, as well as mechanochemistry, are emerging trends that could lead to faster and more sustainable synthetic protocols. mdpi.comnih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and powerful tool for forming new chemical bonds. chemrxiv.orgyoutube.com This methodology could be applied to the synthesis of this compound derivatives, for instance, through the selective bromination of aromatic compounds using microporous organic polymers as heterogeneous photocatalysts. acs.org This approach could provide a more environmentally friendly alternative to traditional bromination methods. acs.orgnih.gov

Flow Chemistry: Flow chemistry presents numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and better scalability. nih.govyoutube.com For the synthesis and subsequent reactions of this compound, flow reactors could enable precise control over reaction conditions, leading to higher yields and purity. nih.govnih.gov This is particularly relevant when dealing with hazardous reagents or unstable intermediates. nih.gov The automation of multi-step syntheses in a continuous flow system is another promising direction. nih.govnoelresearchgroup.com

Untapped Reactivity and Transformation Pathways

The differential reactivity of the two bromine atoms in this compound is a key area for future investigation.

Potential Transformation Pathways:

Selective Functionalization: A major research focus will be the development of catalytic systems that can selectively target either the aryl bromide or the alkyl bromide. This would allow for the sequential introduction of different functional groups, leading to the synthesis of complex molecules with well-defined architectures.

Bifunctional Reagents: This compound could serve as a bifunctional reagent in various reactions. nih.govorganic-chemistry.orgchemrxiv.org For instance, it could be used in reactions where one bromine atom acts as a leaving group while the other participates in a different transformation, such as a radical reaction. acs.org

Intramolecular Cyclization: The proximity of the bromopropyl chain to the aromatic ring could be exploited to synthesize novel cyclic compounds through intramolecular reactions. This could be triggered by various means, including transition metal catalysis or radical initiation.

Potential for New Material Applications

The structure of this compound makes it an attractive building block for the synthesis of new materials with tailored properties.

Potential Applications:

Polymers and Oligomers: The difunctional nature of this compound allows it to act as a monomer in polymerization reactions. This could lead to the creation of novel polymers with interesting optical, electronic, or thermal properties. The incorporation of the bromo-phenylene unit could enhance the thermal stability and flame retardancy of the resulting materials.

Functional Materials: By selectively replacing the bromine atoms with other functional groups, a wide range of new materials can be accessed. For example, replacing the bromines with fluorescent moieties could lead to the development of new optical materials.

Liquid Crystals: The rigid aromatic core and the flexible alkyl chain are characteristic features of molecules that can exhibit liquid crystalline behavior. By modifying the structure of this compound, it may be possible to design and synthesize new liquid crystalline materials.

Advanced Computational and Spectroscopic Techniques for Characterization

A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives will be facilitated by the application of advanced characterization techniques.

Characterization Methodologies:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the two different C-Br bonds, model reaction mechanisms, and calculate spectroscopic properties. This can guide experimental work and provide valuable insights into the behavior of this molecule.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HMBC and HSQC, will be crucial for unambiguously assigning the structure of new derivatives. Solid-state NMR could also be employed to characterize polymeric materials derived from this compound.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction will provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized compounds. Advanced ionization techniques can also provide information about fragmentation pathways, which can aid in structure elucidation.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can be used to identify characteristic vibrational modes of the molecule, such as the C-Br stretching frequencies. These techniques can be particularly useful for monitoring the progress of reactions and for characterizing the structure of polymers. mdpi.com

Q & A

Q. How do catalytic systems influence the efficiency of cross-coupling reactions involving this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enhance coupling efficiency with electron-rich partners. Computational studies (DFT) suggest steric hindrance from the bromopropyl group slows oxidative addition, necessitating higher catalyst loading (5–10 mol%) . Compare performance with analogous compounds (e.g., 1-bromo-4-fluorobenzene) to isolate steric vs. electronic effects .

Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, forming HBr and polybrominated byproducts. Photolytic studies (UV irradiation in THF) show C-Br bond cleavage, generating radical intermediates detectable via EPR spectroscopy. Stabilizers like BHT (butylated hydroxytoluene) mitigate degradation during long-term storage .

Q. How do structural analogs of this compound differ in reactivity for drug discovery applications?

- Methodological Answer : Replace the bromopropyl group with chloro- or iodo-substituents to modulate lipophilicity (logP) and binding affinity. For instance, 1-bromo-4-(3-chloropropyl)benzene shows reduced electrophilicity in SN2 reactions but improved solubility in aqueous-organic mixtures. Biological assays (e.g., enzyme inhibition) quantify these effects .

Q. Can computational modeling predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for substitution reactions. The bromopropyl group’s steric bulk directs nucleophilic attack to the para-bromine site, aligning with experimental observations. Molecular dynamics (MD) simulations further elucidate solvent effects on reaction trajectories .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

- Methodological Answer : Discrepancies in Suzuki coupling yields (40–85%) arise from varying solvent purity or trace moisture. Systematic optimization (e.g., anhydrous DMF, degassed via freeze-pump-thaw cycles) improves reproducibility. Cross-validate results using alternative catalysts (e.g., PdCl₂(dppf)) .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Methodological Answer : The compound serves as a halogen-bond donor in enzyme-inhibitor complexes. Crystallographic studies (e.g., with cytochrome P450 enzymes) reveal Br···O interactions (2.8–3.2 Å). Radiolabeled analogs (e.g., ⁸²Br) track biodistribution in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.